

Comprehensive Structural Elucidation: Patuletin-7-O-Diglucoside

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Compound of Interest

Compound Name: Patuletin-7-diglucoside

CAS No.: 70288-92-5

Cat. No.: B1366599

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Content Type: Technical Whitepaper Target Audience: Senior Researchers, Natural Product Chemists, Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

The precise structural assignment of flavonoid glycosides is critical for establishing structure-activity relationships (SAR) in drug development. Patuletin-7-O-diglucoside is a flavonoid O-glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[1]

The elucidation challenge lies in three distinct domains:

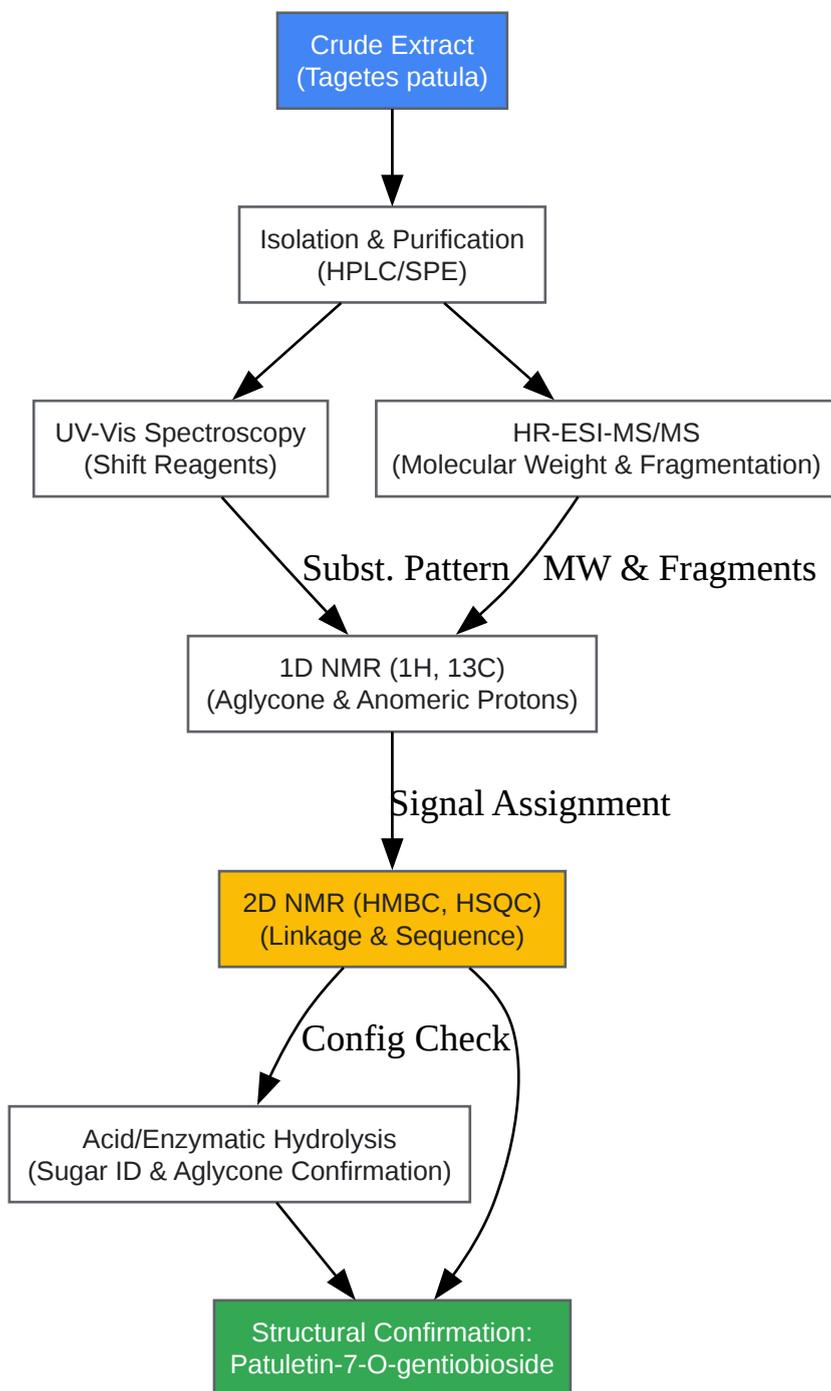
- **Aglycone Identification:** Differentiating Patuletin (6-methoxyquercetin) from its isomers (e.g., Spinacetin, 6-hydroxykaempferol 7-methyl ether).
- **Glycosyl Linkage:** Confirming the position of glycosylation (C-7 vs. C-3).
- **Inter-glycosidic Bond:** Determining the linkage between the two glucose units (e.g., Gentiobioside vs. Sophoroside).

Target Structure:

- Formula:
- Molecular Weight: 656.55 Da^[1]^[2]
- Aglycone: Patuletin (C₁₆H₁₂O₈)
- Glycone: Diglucoside (Gentiobioside:
-D-Glc-
-
-D-Glc)^[1]

Elucidation Workflow

The following diagram illustrates the logical dependency of the experimental protocol.



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Figure 1: Step-wise structural elucidation pipeline from isolation to stereochemical assignment.

UV-Vis Spectroscopy: Substitution Pattern Analysis

UV spectroscopy with shift reagents provides the first evidence of the aglycone structure and the site of glycosylation.

Protocol:

- Record spectrum in MeOH (Stock).
- Add reagents sequentially: NaOMe,

,

/HCl, NaOAc, NaOAc/

.

Expected Data & Interpretation:

Reagent	Band I (nm)	Band II (nm)	Mechanistic Interpretation
MeOH	~370	~255	Typical Flavonol skeleton.[1][2]
+ NaOMe	+45-60 nm	-	4'-OH is free (Bathochromic shift). [1][2] Stable spectrum indicates no 3,4'-OH oxidation.[1]
+	+30-50 nm	-	Chelation with 3-OH and 5-OH (Acid stable).[1][2]
+ NaOAc	No Shift	No Shift	Critical: Lack of shift in Band II indicates C-7 OH is blocked (Glycosylated).[1][2]
+ NaOAc/	+10-15 nm	-	Catechol moiety (3',4'-diOH) in B-ring is present.[1][2]

Conclusion: The aglycone is a flavonol with free 3, 5, 3', 4' hydroxyls and a substituted 7-OH.[3]

Mass Spectrometry (HR-ESI-MS/MS)

High-Resolution Mass Spectrometry determines the molecular formula and sugar sequence.[1]

Experimental Parameters:

- Mode: Negative Ion Mode (ESI-).
- Collision Energy: 20-40 eV for fragmentation.[1]

Fragmentation Pathway:

- Precursor Ion:

655.15

(Calc. for

).

- Fragment:

493

- Insight: Loss of one hexose unit (Glucose). Confirms terminal sugar is a hexose.

- Fragment:

331

- Insight: Loss of second hexose (162 Da). The aglycone mass (332 Da) corresponds to Patuletin (Pentahydroxy-methoxyflavone).

- RDA Cleavage: Retro-Diels-Alder fragmentation of the

331 ion yields ions characteristic of the A-ring (methoxy + OH) and B-ring (di-OH).[1]

Differentiation Note: If the loss was 324 Da (162+162) in a single step with low abundance of the intermediate (493), it would suggest a specific disaccharide cleavage, but sequential loss is typical for

linkages in ESI-MS.

NMR Spectroscopy: The Definitive Proof

NMR is the primary tool for determining the exact position of the methoxy group (C-6 vs C-8) and the inter-glycosidic linkage.

Aglycone Assignment (&)

Patuletin is 6-methoxyquercetin. The key distinction from 8-methoxy isomers is the proton signal on the A-ring.

- A-Ring Proton (H-8): Appears as a sharp singlet at

6.5–6.9 ppm.

- Logic: If the methoxy were at C-8, we would see an H-6 singlet.^[1] However, C-6 oxygenation typically shields C-8 less than C-8 oxygenation shields C-6.^[1] HMBC is required to confirm.

- Methoxy Group: Singlet at

3.7–3.9 ppm (

~60 ppm).

- B-Ring Protons: ABX system.^[1]

- H-2' (

~7.7, d,

Hz).

- H-6' (

~7.5, dd,

Hz).

- H-5' (

~6.9, d,

Hz).

Sugar Moiety & Linkage

We must identify two glucose units and their connection.

- Anomeric Protons:

- Inner Glc (H-1'')

~5.1-5.3 ppm (d,

Hz).[1] Large

indicates

-configuration.[1]

- Outer Glc (H-1'')::

~4.6-4.9 ppm (d,

Hz).[1]

-configuration.

- Inter-glycosidic Linkage (Gentiobioside

):

- The C-6'' methylene protons of the inner glucose will be shifted downfield (

~68-69 ppm) compared to a non-glycosylated C-6 (

~61 ppm).

- Sophoroside (

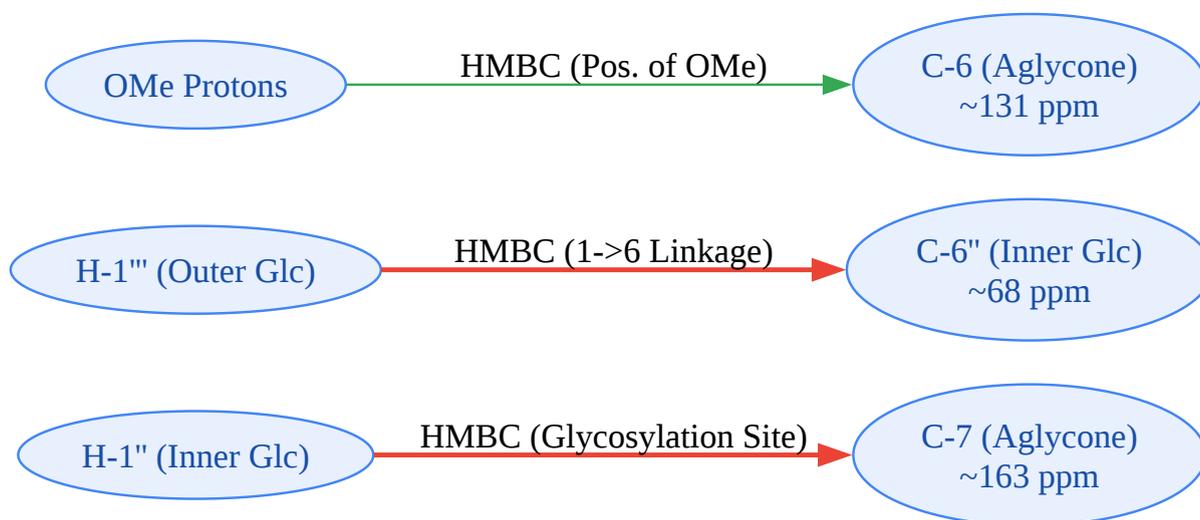
) check: If the linkage were

, the C-2'' of the inner glucose would be shifted downfield (

~82 ppm).

2D NMR Correlations (HMBC)

This is the self-validating step.



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Figure 2: Key HMBC correlations establishing the C-7 attachment and the 1->6 sugar linkage.

Key Correlations:

- Aglycone-Sugar: Cross-peak between H-1'' (inner anomeric) and C-7 (~163 ppm).^[1] This confirms the 7-O-glycoside.^{[1][4][5][6][7]}
- Sugar-Sugar: Cross-peak between H-1''' (outer anomeric) and C-6'' (inner glucose methylene).^[1] This confirms the linkage (Gentiobioside).^[8]
- Methoxy Position: Cross-peak between OMe protons and C-6 (~131 ppm). This distinguishes Patuletin (6-OMe) from other isomers.^[1]

Chemical Validation (Hydrolysis)

To ensure the sugars are D-glucose and not enantiomers or isomers (like galactose), hydrolysis is performed.

- Acid Hydrolysis: (2M HCl, 100°C, 1h).

- Extract aglycone with EtOAc -> Analyze by HPLC vs Patuletin standard.[1]
- Neutralize aqueous layer -> Analyze sugars by TLC or GC-MS (after silylation) vs Glucose/Galactose standards.
- Enzymatic Hydrolysis: (
-glucosidase).
 - Stepwise hydrolysis can confirm the
-linkage.[1]

Data Summary Table

Position	(ppm, DMSO-)	(ppm)	Key HMBC ()
6-OMe	3.75 (s)	60.1	C-6
8	6.85 (s)	94.5	C-6, C-7, C-9, C-10
7	-	162.8	H-8, H-1''
1'' (Inner)	5.15 (d,)	100.2	C-7, C-3''
6'' (Inner)	4.10 (m), 3.80 (m)	68.4	H-1'''
1''' (Outer)	4.65 (d,)	103.5	C-6''

Note: Chemical shifts are approximate and solvent-dependent.[1] The downfield shift of C-6'' (68.4 vs typical 61.0) is the diagnostic marker for 1->6 linkage.[1][9]

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